![molecular formula C14H11F3N2O B3281493 N-[4-amino-3-(trifluoromethyl)phenyl]benzamide CAS No. 736-02-7](/img/structure/B3281493.png)

N-[4-amino-3-(trifluoromethyl)phenyl]benzamide

Overview

Description

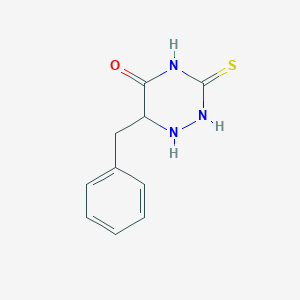

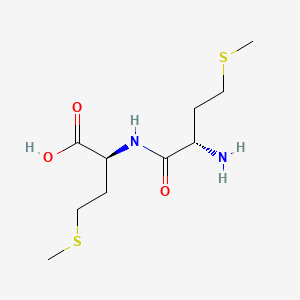

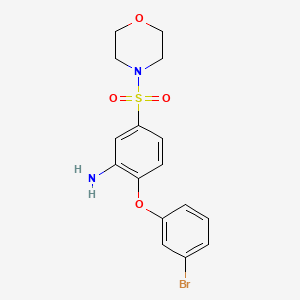

“N-[4-amino-3-(trifluoromethyl)phenyl]benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H11F3N2O, and its molecular weight is 280.25 . The structure includes a benzene ring substituted with an anilide group .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 280.25 and a molecular formula of C14H11F3N2O .Scientific Research Applications

Degradation Studies and Environmental Impact

Nitisinone, chemically related to the trifluoromethyl group, was initially developed as a triketone herbicide but found its significant application in treating a rare metabolic disease, hepatorenal tyrosinemia. Research on nitisinone (NTBC) highlights the importance of understanding the stability and degradation pathways of such compounds for both environmental safety and medical application purposes. LC-MS/MS studies reveal that nitisinone's stability increases with the pH level of the solution, identifying two major degradation products with considerable stability under studied conditions, which emphasizes the need for comprehensive degradation studies for compounds like N-[4-amino-3-(trifluoromethyl)phenyl]benzamide for their safe and effective use (Barchańska et al., 2019).

Pharmacological Properties and Clinical Use

The pharmacological and clinical uses of metoclopramide, sharing a similar structural moiety, provide insights into the therapeutic potential of compounds with the [4-amino-3-(trifluoromethyl)phenyl]benzamide structure. Metoclopramide is used in various gastrointestinal disorders due to its ability to enhance gastrointestinal motility, showcasing the therapeutic versatility of benzamide derivatives in medical treatments. This implies that this compound could also possess significant pharmacological applications, warranting further research into its potential clinical uses (Pinder et al., 2012).

Antineoplastic Potential

The discovery and investigation of similar compounds highlight the antineoplastic potential of this compound derivatives. Compounds like 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have shown excellent cytotoxic properties against various cancers. This suggests that this compound could also be developed as a potential anticancer drug, emphasizing the need for further research to explore its full therapeutic potential and mechanism of action (Hossain et al., 2020).

Chemical and Biological Interactions

The review on the industrial use of amino-1,2,4-triazoles, sharing structural similarities with this compound, underscores the versatility of such compounds in fine organic synthesis. This versatility, encompassing applications from agricultural products to pharmaceuticals, illustrates the potential of this compound in a wide array of chemical and biological interactions, suggesting avenues for innovative applications in various fields of science and industry (Nazarov et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is a compound that primarily targets the peripheral sensory trigeminal nerves . These nerves are responsible for producing a neurotransmitter known as calcitonin gene-related peptide (CGRP), which plays a crucial role in pain transmission .

Mode of Action

The compound interacts with its targets by acting as a CGRP receptor antagonist . This means it binds to the CGRP receptors on the peripheral sensory trigeminal nerves, blocking the action of CGRP and thereby inhibiting the transmission of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CGRP signaling pathway . By acting as a CGRP receptor antagonist, the compound disrupts the normal functioning of this pathway, leading to a reduction in pain transmission .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of CGRP receptor activity . This leads to a decrease in pain signal transmission at the cellular level, potentially providing relief from pain .

properties

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-10(6-7-12(11)18)19-13(20)9-4-2-1-3-5-9/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBBHILLRSDOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

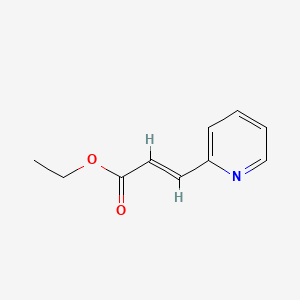

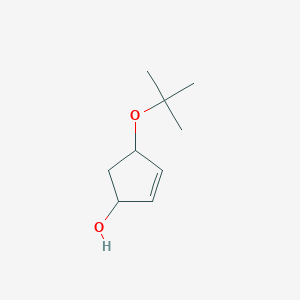

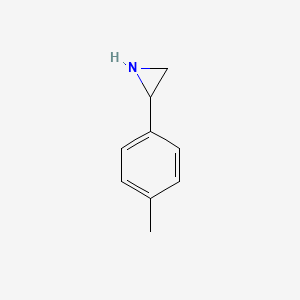

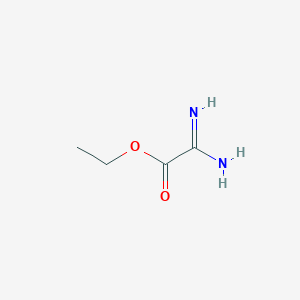

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)